molecular formula C23H27N3O3 B1681154 1,3,8-Triazospiro(4,5)decan-4-one, 8-((2,3-dihydro-5-methoxy-2-benzofuranyl)methyl)-1-phenyl- CAS No. 37603-15-9

1,3,8-Triazospiro(4,5)decan-4-one, 8-((2,3-dihydro-5-methoxy-2-benzofuranyl)methyl)-1-phenyl-

Cat. No.: B1681154
CAS No.: 37603-15-9
M. Wt: 393.5 g/mol
InChI Key: QSTYMRMEJNQSJW-FQEVSTJZSA-N
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Chemical Reactions Analysis

SU-23397 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation of the precursor leads to the formation of d-(+)-malic acid .

Mechanism of Action

The mechanism of action of SU-23397 involves its interaction with specific molecular targets in the brain. It is believed to exert its effects by modulating neurotransmitter activity, particularly dopamine receptors . This modulation helps alleviate symptoms of schizophrenia and other related disorders. The exact pathways involved in its mechanism of action are still under investigation, but it is known to have a significant impact on the central nervous system .

Properties

CAS No.

37603-15-9

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

8-[[(2S)-5-methoxy-2,3-dihydro-1-benzofuran-2-yl]methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C23H27N3O3/c1-28-19-7-8-21-17(13-19)14-20(29-21)15-25-11-9-23(10-12-25)22(27)24-16-26(23)18-5-3-2-4-6-18/h2-8,13,20H,9-12,14-16H2,1H3,(H,24,27)/t20-/m0/s1

InChI Key

QSTYMRMEJNQSJW-FQEVSTJZSA-N

SMILES

COC1=CC2=C(C=C1)OC(C2)CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5

Isomeric SMILES

COC1=CC2=C(C=C1)O[C@@H](C2)CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5

Canonical SMILES

COC1=CC2=C(C=C1)OC(C2)CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5

Appearance

Solid powder

Key on ui other cas no.

37603-06-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SU 23397;  SU23397;  SU-23397.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,8-Triazospiro(4,5)decan-4-one, 8-((2,3-dihydro-5-methoxy-2-benzofuranyl)methyl)-1-phenyl-
Reactant of Route 2
Reactant of Route 2
1,3,8-Triazospiro(4,5)decan-4-one, 8-((2,3-dihydro-5-methoxy-2-benzofuranyl)methyl)-1-phenyl-
Reactant of Route 3
Reactant of Route 3
1,3,8-Triazospiro(4,5)decan-4-one, 8-((2,3-dihydro-5-methoxy-2-benzofuranyl)methyl)-1-phenyl-
Reactant of Route 4
Reactant of Route 4
1,3,8-Triazospiro(4,5)decan-4-one, 8-((2,3-dihydro-5-methoxy-2-benzofuranyl)methyl)-1-phenyl-
Reactant of Route 5
Reactant of Route 5
1,3,8-Triazospiro(4,5)decan-4-one, 8-((2,3-dihydro-5-methoxy-2-benzofuranyl)methyl)-1-phenyl-
Reactant of Route 6
Reactant of Route 6
1,3,8-Triazospiro(4,5)decan-4-one, 8-((2,3-dihydro-5-methoxy-2-benzofuranyl)methyl)-1-phenyl-

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